molecular formula C7H12N4 B15207099 5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole

5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole

Katalognummer: B15207099
Molekulargewicht: 152.20 g/mol
InChI-Schlüssel: OZMUAXPCVKEPBC-WEVVVXLNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a hydrazonopropyl group at the 5-position and a methyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with a suitable hydrazonopropylating agent. One common method is the condensation of 3-methyl-1H-pyrazole with 2-hydrazonopropyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazonopropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties, such as catalysts or sensors.

Wirkmechanismus

The mechanism of action of 5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The hydrazonopropyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

    5-(2-Hydrazonopropyl)-3-methyl-1H-pyrazole:

    3-(2-Hydrazonopropyl)-5-methyl-1H-pyrazole: Similar structure but different substitution positions, leading to distinct properties.

    5-(2-Hydrazonopropyl)-1H-pyrazole: Lacks the methyl group, which can affect its reactivity and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H12N4

Molekulargewicht

152.20 g/mol

IUPAC-Name

(E)-1-(5-methyl-1H-pyrazol-3-yl)propan-2-ylidenehydrazine

InChI

InChI=1S/C7H12N4/c1-5(9-8)3-7-4-6(2)10-11-7/h4H,3,8H2,1-2H3,(H,10,11)/b9-5+

InChI-Schlüssel

OZMUAXPCVKEPBC-WEVVVXLNSA-N

Isomerische SMILES

CC1=CC(=NN1)C/C(=N/N)/C

Kanonische SMILES

CC1=CC(=NN1)CC(=NN)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.